

Unveiling the Potential of 2-Aminoisophthalic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminoisophthalic acid

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An in-depth exploration of the synthesis, physicochemical properties, and applications of **2-Aminoisophthalic acid** (2-AIPA), a versatile building block with growing significance in materials science and drug discovery.

Introduction

2-Aminoisophthalic acid, systematically known as 2-aminobenzene-1,3-dicarboxylic acid, is an aromatic organic compound that has garnered increasing interest within the scientific community. Its unique molecular architecture, featuring both amino and carboxylic acid functional groups, positions it as a valuable precursor for the synthesis of a diverse range of molecules, most notably metal-organic frameworks (MOFs). This technical guide provides a comprehensive overview of the current knowledge on **2-aminoisophthalic acid**, with a focus on its physicochemical properties, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Aminoisophthalic acid** is fundamental for its application in research and development. The key properties are summarized in the tables below. It is crucial to distinguish **2-Aminoisophthalic acid** from its more commonly referenced isomer, 5-aminoisophthalic acid, as their properties and applications can differ significantly.

Table 1: General and Physicochemical Properties of **2-Aminoisophthalic Acid**[\[1\]](#)[\[2\]](#)

Property	Value
IUPAC Name	2-aminobenzene-1,3-dicarboxylic acid
Synonyms	2,6-Dicarboxyaniline
CAS Number	39622-79-2
Molecular Formula	C ₈ H ₇ NO ₄
Molecular Weight	181.15 g/mol
Appearance	Pale-yellow to yellow solid
Melting Point	280°C

Table 2: Computed Physicochemical Properties of **2-Aminoisophthalic Acid**[\[1\]](#)[\[3\]](#)[\[4\]](#)

Property	Value
XLogP3	0.8
Topological Polar Surface Area (TPSA)	100.62 Å ²
Hydrogen Bond Donor Count	3
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	2
pKa (Predicted)	4.27 ± 0.10

Solubility Profile

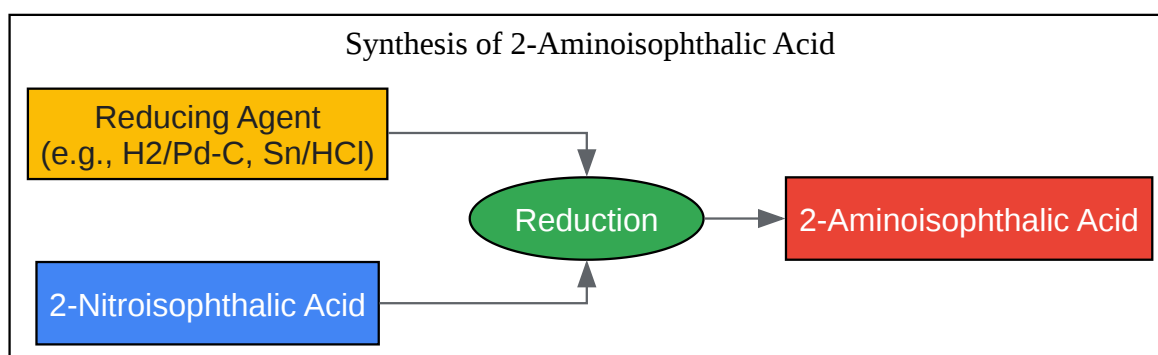
Experimentally determined quantitative solubility data for **2-aminoisophthalic acid** in a range of solvents is not extensively available in the public domain. However, for the related isomer, 5-aminoisophthalic acid, it is reported to be insoluble in water and soluble in ethanol.[\[5\]](#) The solubility of amino acids, in general, is influenced by the solvent system and pH.[\[6\]](#)

Experimental Protocols

Synthesis of 2-Aminoisophthalic Acid

A definitive and widely cited experimental protocol for the synthesis of **2-aminoisophthalic acid** is not readily available in peer-reviewed literature, with many sources focusing on the 5-aminoisophthalic acid isomer. The synthesis of 5-aminoisophthalic acid is typically achieved through the reduction of 5-nitroisophthalic acid.[7][8][9] A plausible synthetic route for **2-aminoisophthalic acid** would involve the reduction of 2-nitroisophthalic acid. A general procedure, adapted from the synthesis of the 5-isomer, is proposed below.

Proposed Synthesis Workflow:



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Caption: Proposed synthesis of **2-Aminoisophthalic acid** via reduction.

Experimental Procedure (Proposed):

- **Dissolution:** Dissolve 2-nitroisophthalic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.
- **Catalyst Addition:** Add a catalytic amount of palladium on carbon (10% w/w).
- **Reduction:** Stir the mixture under a hydrogen atmosphere at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC or LC-MS).
- **Filtration:** Filter the reaction mixture through a pad of celite to remove the catalyst.
- **Purification:** Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure

2-aminoisophthalic acid.

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized **2-aminoisophthalic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the amine and carboxylic acid protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the benzene ring.
- **¹³C NMR:** The carbon NMR spectrum will display distinct signals for the carboxylic acid carbons, the aromatic carbons, and the carbon atom attached to the amino group. The availability of ¹³C NMR data for 5-aminoisophthalic acid can serve as a reference for spectral interpretation.^[10]

Infrared (IR) Spectroscopy: The FTIR spectrum of **2-aminoisophthalic acid** is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.^[1] These include:

- O-H stretching of the carboxylic acid groups (broad band around 3000 cm⁻¹).
- N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).
- C=O stretching of the carboxylic acid groups (around 1700 cm⁻¹).
- C-N stretching and N-H bending vibrations.
- Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of **2-aminoisophthalic acid**. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (181.15 g/mol).^{[1][3]}

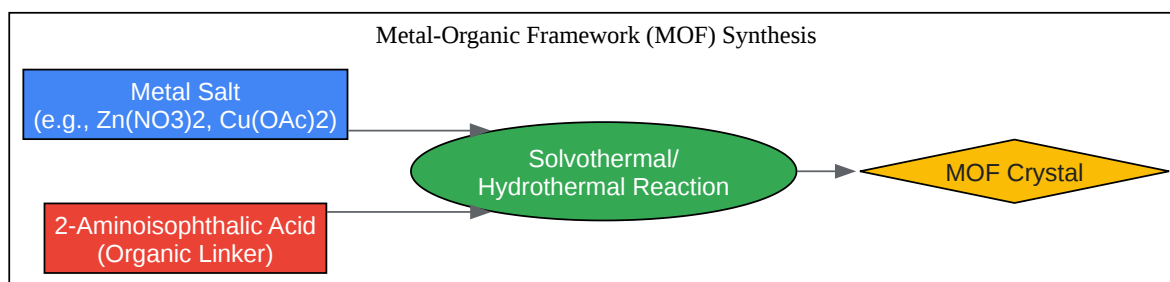
Applications

The primary and most well-documented application of aminoisophthalic acid isomers is in the synthesis of Metal-Organic Frameworks (MOFs). While many studies utilize the 5-aminoisophthalic acid isomer, **2-aminoisophthalic acid** can also serve as a versatile organic linker.

Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The presence of both amino and carboxylate groups in **2-aminoisophthalic acid** allows it to act as a bridging ligand, forming robust and functional frameworks.

Workflow for MOF Synthesis:



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Caption: General workflow for the synthesis of a MOF using 2-AIPA.

Potential Applications of 2-AIPA-based MOFs:

- **Gas Storage and Separation:** The porous nature of these MOFs could be exploited for the storage of gases like hydrogen and methane, or for the selective separation of gases such as CO₂ from industrial flue gas.
- **Catalysis:** The amino groups within the MOF structure can act as basic catalytic sites, or they can be post-synthetically modified to introduce other catalytic functionalities.

- Sensing: The luminescence properties of MOFs can be modulated by the presence of certain analytes, making them potential candidates for chemical sensors.

Biological Activity and Drug Development

Currently, there is a significant lack of data regarding the intrinsic biological activity and specific signaling pathways associated with **2-aminoisophthalic acid**. While some derivatives of related compounds, such as 2-aminothiazole-5-carboxylic acid, have been investigated for their anti-tumor properties, these findings cannot be directly extrapolated to **2-aminoisophthalic acid**.^[11] The cytotoxic activity of other dicarboxylic acid derivatives has also been explored.^[12]

The primary relevance of **2-aminoisophthalic acid** in the context of drug development currently lies in its role as a building block for more complex molecules and as a component of MOFs for potential drug delivery applications. Further research is required to elucidate any inherent pharmacological properties of **2-aminoisophthalic acid** itself.

Safety and Handling

2-Aminoisophthalic acid is classified as harmful if swallowed, in contact with skin, or if inhaled.^[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.^[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Aminoisophthalic acid is a promising, yet not fully explored, chemical entity. Its utility as a linker in the rapidly expanding field of metal-organic frameworks is its most prominent feature to date. While its physicochemical properties are reasonably well-documented, a clear and standardized synthesis protocol, along with comprehensive solubility data, would greatly benefit the research community. Furthermore, the exploration of its intrinsic biological activities remains a largely untapped area of investigation. This guide serves as a foundational resource for researchers, aiming to stimulate further inquiry into the novel properties and applications of this versatile molecule.

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- To cite this document: BenchChem. [Unveiling the Potential of 2-Aminoisophthalic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267165#discovering-novel-properties-of-2-aminoisophthalic-acid]

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